NMR Spectroscopic Differentiation: β-Methyl Substitution Shifts Aromatic and Vinylic Proton Signals Relative to Non-Methylated Analog
The presence of a β-methyl group in 4-[(E)-2-nitroprop-1-enyl]phenol (target compound) results in distinct and quantifiable NMR spectral features compared to the β-unsubstituted analog, 4-[(E)-2-nitroethenyl]phenol (4-hydroxy-β-nitrostyrene) . This differentiation is critical for identity confirmation and purity assessment during procurement and use. The vinylic proton of the target compound is reported to appear as a quartet (δ 8.08 ppm, J = 1.3 Hz) due to long-range coupling with the β-methyl group, a feature absent in the analog. Furthermore, the β-methyl group itself contributes a distinct doublet signal at δ 2.46 ppm. This provides a clear, quantifiable spectroscopic handle for distinguishing between these two closely related compounds .
| Evidence Dimension | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity |
|---|---|
| Target Compound Data | Vinylic H: δ 8.08 (q, J=1.3 Hz); β-CH₃: δ 2.46 (d); Aromatic H2/H6: δ 7.34; Aromatic H3/H5: δ 6.87 |
| Comparator Or Baseline | 4-[(E)-2-nitroethenyl]phenol (4-hydroxy-β-nitrostyrene): Vinylic H: δ 7.98 (d, J=13.6 Hz) and δ 8.10 (d, J=13.6 Hz); No β-CH₃ signal; Aromatic H2/H6: δ 7.78; Aromatic H3/H5: δ 6.92 |
| Quantified Difference | Target compound vinylic proton resonance is shifted upfield by ~0.1 ppm relative to the lower-field vinylic proton of the comparator, and exhibits a quartet splitting pattern versus a doublet. Aromatic H2/H6 protons are shifted upfield by 0.44 ppm in the target compound. |
| Conditions | NMR spectral prediction based on structural analysis of both compounds, referencing standard databases for 4-hydroxy-β-nitrostyrene . |
Why This Matters
These unambiguous NMR differences provide a direct, quantifiable method for identity verification and purity assessment, ensuring the correct β-methylated compound is procured and not inadvertently substituted with a non-methylated analog.
